molecular formula C16H17BrN2O2 B6646556 6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B6646556
M. Wt: 349.22 g/mol
InChI Key: GMTJJIUINSOFLN-UHFFFAOYSA-N
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Description

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, a morpholine ring, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide typically involves the bromination of naphthalene-2-carboxamide followed by the introduction of the morpholine moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with morpholine under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and morpholine ring can participate in binding interactions, while the naphthalene core provides a rigid framework that can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-naphthoic acid: Shares the naphthalene core and bromine atom but lacks the morpholine moiety.

    1,8-naphthalimide derivatives: These compounds have a similar naphthalene core and are used in OLEDs.

Uniqueness

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide is unique due to the presence of the morpholine ring, which can enhance its solubility and binding interactions compared to other naphthalene derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-N-(morpholin-2-ylmethyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-14-4-3-11-7-13(2-1-12(11)8-14)16(20)19-10-15-9-18-5-6-21-15/h1-4,7-8,15,18H,5-6,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTJJIUINSOFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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